Tert-butyl ((3-(((tert-butoxycarbonyl)amino)methyl)azetidin-1-yl)sulfonyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl ((3-(((tert-butoxycarbonyl)amino)methyl)azetidin-1-yl)sulfonyl)carbamate is a complex organic compound that features a tert-butyl group, an azetidine ring, and a sulfonyl carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((3-(((tert-butoxycarbonyl)amino)methyl)azetidin-1-yl)sulfonyl)carbamate typically involves multiple steps, starting with the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. The protected amino acids are then used as starting materials in further reactions. For example, Boc-protected amino acids can be converted into room-temperature ionic liquids, which are then used in dipeptide synthesis with commonly used coupling reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl ((3-(((tert-butoxycarbonyl)amino)methyl)azetidin-1-yl)sulfonyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, palladium-catalyzed cross-coupling reactions have been investigated for similar compounds .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, palladium-catalyzed reactions can yield N-Boc-protected anilines .
Wissenschaftliche Forschungsanwendungen
Tert-butyl ((3-(((tert-butoxycarbonyl)amino)methyl)azetidin-1-yl)sulfonyl)carbamate has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules, such as inhibitors or modulators of specific enzymes.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl ((3-(((tert-butoxycarbonyl)amino)methyl)azetidin-1-yl)sulfonyl)carbamate involves its interaction with specific molecular targets. The tert-butyl group can influence the reactivity and stability of the compound, while the azetidine ring and sulfonyl carbamate moiety can participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective properties.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Another compound with a tert-butyl group and a carbamate moiety.
tert-Butyl 3-bromopropylcarbamate: A related compound used in the synthesis of sulfonamide series.
Uniqueness
Tert-butyl ((3-(((tert-butoxycarbonyl)amino)methyl)azetidin-1-yl)sulfonyl)carbamate is unique due to its combination of a tert-butyl group, an azetidine ring, and a sulfonyl carbamate moiety. This unique structure imparts specific reactivity and stability characteristics, making it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C14H27N3O6S |
---|---|
Molekulargewicht |
365.45 g/mol |
IUPAC-Name |
tert-butyl N-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidin-1-yl]sulfonylcarbamate |
InChI |
InChI=1S/C14H27N3O6S/c1-13(2,3)22-11(18)15-7-10-8-17(9-10)24(20,21)16-12(19)23-14(4,5)6/h10H,7-9H2,1-6H3,(H,15,18)(H,16,19) |
InChI-Schlüssel |
POBYUFDOCKTFGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1CN(C1)S(=O)(=O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.